9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule with the molecular formula C32H32N4O3 . It belongs to the class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives, has been described in the literature . The method involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This synthesis method is noted for its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
The compound, a part of the triazoloquinazoline family, is significant in structure-activity relationship studies in medicinal chemistry. A research study by Francis et al. (1988) explored the binding potency of various analogs of this compound in biological test systems. They found that certain modifications in the molecule can significantly alter its biological activity, particularly in terms of binding affinity at various receptors (Francis et al., 1988).
Antihypertensive Activity
Alagarsamy and Pathak (2007) studied the antihypertensive activity of similar compounds, finding that certain derivatives showed significant activity in controlling high blood pressure in spontaneously hypertensive rats. This research underscores the potential of these compounds in developing new antihypertensive drugs (Alagarsamy & Pathak, 2007).
Benzodiazepine Binding Activity
Another study by Francis et al. (1991) on similar compounds revealed potent benzodiazepine antagonists, indicating the compound's relevance in neuropharmacology, especially for conditions like anxiety and epilepsy (Francis et al., 1991).
Development of Quality Control Methods
A study focused on developing quality control methods for similar compounds, which are promising antimalarial agents. This study by Danylchenko et al. (2018) is crucial for ensuring the purity and efficacy of these compounds in pharmaceutical applications (Danylchenko et al., 2018).
Antimicrobial Activity
Hassan (2013) investigated the antimicrobial properties of triazoloquinazoline derivatives, finding significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound belongs to the class of triazoloquinazolines. Compounds in this class are known to interact with a variety of enzymes and receptors in the biological system .
Mode of action
Triazoloquinazolines can bind to these targets and induce changes in their activity, which can lead to various biological effects .
Biochemical pathways
Triazoloquinazolines are known to show versatile biological activities, suggesting that they might affect multiple pathways .
Result of action
Based on its class, it might have a range of potential effects, such as antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Eigenschaften
IUPAC Name |
9-(3-ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O3/c1-4-38-27-17-23(15-16-26(27)39-20-21-11-7-5-8-12-21)29-28-24(18-32(2,3)19-25(28)37)33-31-34-30(35-36(29)31)22-13-9-6-10-14-22/h5-17,29H,4,18-20H2,1-3H3,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTTZNKIHISUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.